![molecular formula C11H20N2 B144228 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene CAS No. 126112-72-9](/img/structure/B144228.png)
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptanyl(tert-butyl)diazene, also known as BHTD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHTD is a diazene compound that consists of two nitrogen atoms connected by a double bond, with a bicyclic ring structure attached to one of the nitrogen atoms.
Mécanisme D'action
The mechanism of action of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the formation of reactive nitrogen species (RNS) through the decomposition of the diazene bond. These RNS can induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Effets Biochimiques Et Physiologiques
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene induces apoptosis through the formation of RNS and activation of caspases. In the brain, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene reduces oxidative stress and inflammation by inhibiting the activity of COX-2 and reducing the expression of pro-inflammatory cytokines. 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene in lab experiments is its unique structure and mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene is its potential toxicity, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene.
Orientations Futures
There are several potential future directions for research on 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. One area of interest is the development of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and neuroprotective effects of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. Finally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene may have potential applications in other areas, such as anti-inflammatory and anti-angiogenic therapies.
Méthodes De Synthèse
The synthesis of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the reaction of bicyclo[2.2.1]hept-2-ene with tert-butyl hydrazine in the presence of a catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified through distillation. The purity of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In particular, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
126112-72-9 |
|---|---|
Nom du produit |
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
Formule moléculaire |
C11H20N2 |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
1-bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-13-11-6-4-9(8-11)5-7-11/h9H,4-8H2,1-3H3 |
Clé InChI |
GRDXETUKNUFUBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
SMILES canonique |
CC(C)(C)N=NC12CCC(C1)CC2 |
Synonymes |
Diazene, bicyclo[2.2.1]hept-1-yl(1,1-dimethylethyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



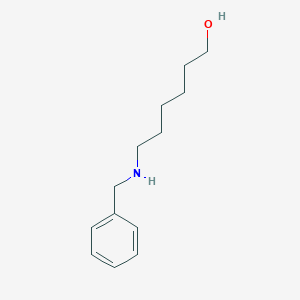
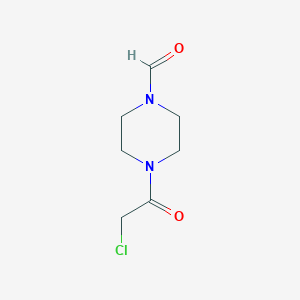
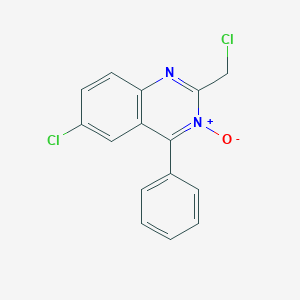
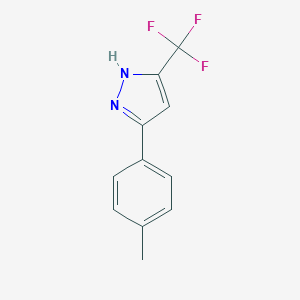
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
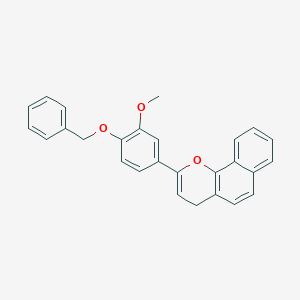
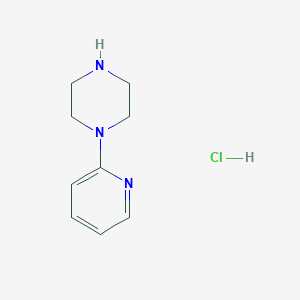
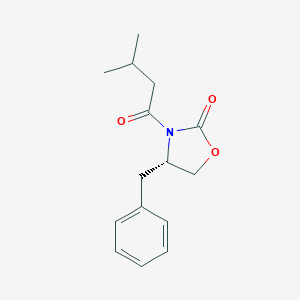
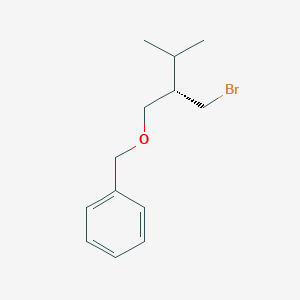
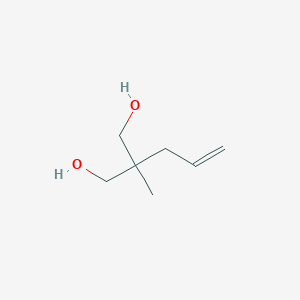
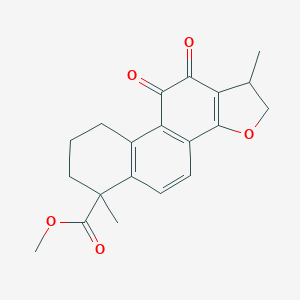
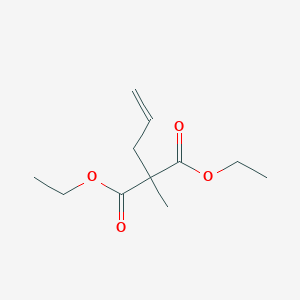
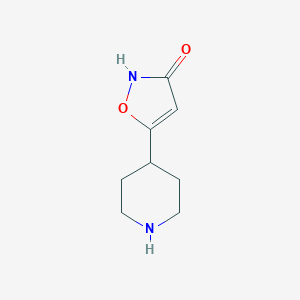
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)